molecular formula C22H20FN3O2S2 B2536879 2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-(2-thienylmethyl)-4(3H)-quinazolinimine CAS No. 691858-15-8

2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-(2-thienylmethyl)-4(3H)-quinazolinimine

Cat. No. B2536879
M. Wt: 441.54
InChI Key: KRNOBUVQBORWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-(2-thienylmethyl)-4(3H)-quinazolinimine” is a chemical compound with the molecular formula C22H20FN3O2S2 . It’s not intended for human or veterinary use and is typically used for research purposes.

Scientific Research Applications

Synthesis and Potential Applications

Development of Quinazoline Derivatives : Quinazoline derivatives, including those with sulfur components, have been extensively studied for their antitumor, analgesic, antimicrobial properties, and potential as antioxidants and radioprotectors. Their synthesis often involves reactions with sulfur nucleophiles, leading to a variety of structurally diverse compounds with potential applications in anti-stress therapy and as fluorophores for studying biological systems (Aleksanyan & Hambardzumyan, 2014).

Anticancer Activities : Sulfur-containing quinazoline derivatives have shown significant anticancer activity. For instance, amino- and sulfanyl-derivatives of benzoquinazolinones exhibited potential cytotoxicity against cancer cell lines, highlighting their promise in cancer research (Nowak et al., 2015).

Biological Activities

Antifungal and Antimicrobial Properties : Certain quinazoline derivatives have demonstrated good antifungal activities, with mechanisms explored through studies on their effects on fungal growth and cell membrane permeability (Guang-Fang Xu et al., 2007). Additionally, these compounds have been explored for their inhibitory effects on various enzymes and potential to serve as antimicrobial agents, further underscoring their relevance in scientific research aimed at addressing infectious diseases.

Enzyme Inhibition for Therapeutic Targets : Research on quinazoline derivatives has also extended to the development of enzyme inhibitors, including those targeting carbonic anhydrases associated with tumor cells. This area of study is crucial for designing novel antitumor agents with potential selectivity for cancer therapy (Ilies et al., 2003).

properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-6,7-dimethoxy-3-(thiophen-2-ylmethyl)quinazolin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2S2/c1-27-19-10-17-18(11-20(19)28-2)25-22(30-13-14-5-7-15(23)8-6-14)26(21(17)24)12-16-4-3-9-29-16/h3-11,24H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNOBUVQBORWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CC=C(C=C3)F)CC4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-(2-thienylmethyl)-4(3H)-quinazolinimine

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